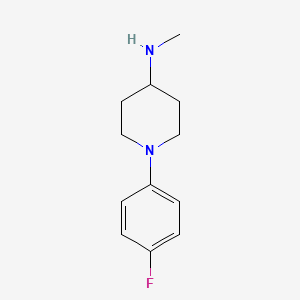

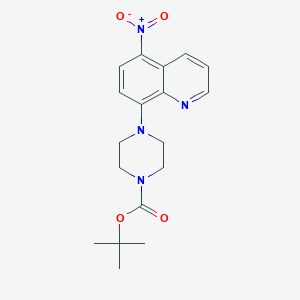

5-fluoro-N-(1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide

Overview

Description

Synthesis Analysis

While the exact synthesis process for “5-fluoro-N-(1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide” is not available, similar compounds have been synthesized using various methods. For instance, 5-amino-pyrazoles have been used as synthetic building blocks in the synthesis of diverse heterocyclic compounds . Another study discussed the synthesis of a key intermediate in the preparation of zolazepam, a similar compound .

Scientific Research Applications

-

Cyclin-dependent kinase 2 (CDK2) Inhibitors

- Application : The compound N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine, which has a similar structure, has been studied as a potential CDK2 inhibitor for cancer treatment .

- Method : The phenylsulfonamide moiety of a previous lead compound was bioisosterically replaced with pyrazole derivatives, creating a new series of compounds that exhibited potent CDK2 inhibitory activity .

- Results : Among the new compounds, one was found to be the most potent CDK2 inhibitor (Ki = 0.005 µM) with a degree of selectivity over other CDKs tested. This compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines (GI50 = 0.127–0.560 μM) .

-

5-Amino-pyrazoles in Organic and Medicinal Synthesis

- Application : 5-Amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .

- Method : Various approaches have been used to synthesize these compounds, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

- Results : 5-Amino-pyrazoles have been found to be promising functional reagents, similar to biologically active compounds, with diverse applications especially in the field of pharmaceutics and medicinal chemistry .

-

Synthesis of Zolazepam Key Intermediates

- Application : The compound (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, which has a similar structure, has been used as a key intermediate in the synthesis of zolazepam .

- Method : The synthesis of this compound involves the acylation of 5-chloro-1,3-dimethylpyrazole .

- Results : This method provides a more efficient way to produce zolazepam, a medication used for anesthesia and sedation .

-

Regioisomerism of the Pyrazole Ring

- Application : The compound 5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine, which has a similar structure, has been synthesized to explore the effect of regioisomerism of the pyrazole ring at the pyrimidinyl-C4 position on CDK2 inhibition .

- Method : The synthesis of this compound likely involves the reaction of the appropriate pyrazole and pyrimidine derivatives .

- Results : The results of this study could provide insights into the design of more potent and selective CDK2 inhibitors .

-

Synthesis of Pyrano[3,2-b]pyrazolo[4,3-e]pyridin-8(1H)-ones

- Application : 5-Amino-pyrazoles have been used in the synthesis of pyrano[3,2-b]pyrazolo[4,3-e]pyridin-8(1H)-ones .

- Method : The synthesis involves a multi-component reaction of 5-amino-pyrazoles, aldehydes, and kojic acid in the presence of a catalytic amount of Zn(OTf)2 followed by H2O2-mediated oxidation .

- Results : This method provides an efficient strategy for the synthesis of pyrano[3,2-b]pyrazolo[4,3-e]pyridin-8(1H)-ones .

-

Regioisomerism of the Pyrazole Ring

- Application : The compound 5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine, which has a similar structure, has been synthesized to explore the effect of regioisomerism of the pyrazole ring at the pyrimidinyl-C4 position on CDK2 inhibition .

- Method : The synthesis of this compound likely involves the reaction of the appropriate pyrazole and pyrimidine derivatives .

- Results : The results of this study could provide insights into the design of more potent and selective CDK2 inhibitors .

properties

IUPAC Name |

5-fluoro-N-(1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN3OS/c13-8-1-2-10-7(3-8)4-11(18-10)12(17)16-9-5-14-15-6-9/h1-6H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDXVEBJBTUBDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(S2)C(=O)NC3=CNN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-N-(1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-ylmethyl)acetamide](/img/structure/B1438641.png)

![8-Methylpyrido[2,3-b]pyrazine](/img/structure/B1438642.png)

![Tert-butyl 4-[3-(methoxycarbonyl)-4-nitrophenyl]-tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1438648.png)

![[Ethyl(methyl)sulfamoyl]amine](/img/structure/B1438652.png)

![2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole](/img/structure/B1438655.png)

![3-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline](/img/structure/B1438657.png)

![1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidine-3-carboxylic acid](/img/structure/B1438658.png)